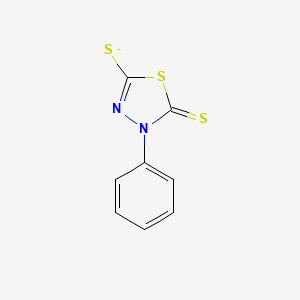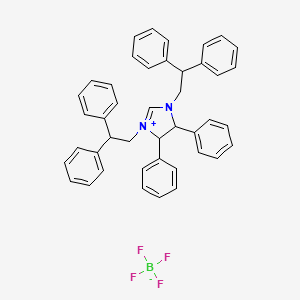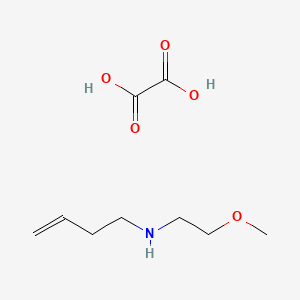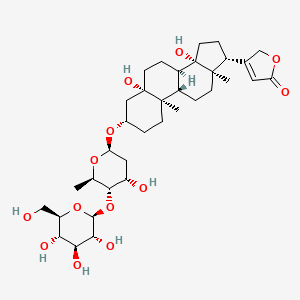
corchorusoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corchorusoside C is a cardenolide compound isolated from the plant Streptocaulon juventas. It has garnered significant attention due to its potential therapeutic applications, particularly in the field of cancer research. This compound has been studied for its ability to modulate various molecular pathways, making it a promising candidate for further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of corchorusoside C involves several steps, starting from naturally occurring precursors. The detailed synthetic routes and reaction conditions are often proprietary and specific to the research laboratories conducting the synthesis. general methods involve the extraction of the compound from Streptocaulon juventas, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not widely established due to its complex structure and the challenges associated with large-scale synthesis. Most of the available compound is obtained through extraction from natural sources, followed by rigorous purification processes to ensure the desired purity and activity .
Chemical Reactions Analysis
Types of Reactions
Corchorusoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives with altered biological activity, while reduction reactions can produce reduced forms of the compound with different pharmacological properties .
Scientific Research Applications
Mechanism of Action
Corchorusoside C exerts its effects by modulating various molecular targets and pathways. It has been shown to inhibit the expression of IKKα and NF-κB p65 in TNF-α induced zebrafish and inhibit the expression of NIK in vitro. Additionally, it increases the protein expression levels of XRCC-1 and decreases p53 in DU-145 cells. The compound also affects the activity of caspase-1 and the protein expression levels of IL-18 .
Comparison with Similar Compounds
Corchorusoside C is unique among cardenolides due to its specific molecular structure and the pathways it targets. Similar compounds include digoxin, paclitaxel, cisplatin, and camptothecin. this compound has shown a more favorable toxicity profile in zebrafish compared to these analogs, making it a promising candidate for further research .
Properties
CAS No. |
210637-17-5 |
|---|---|
Molecular Formula |
C35H54O13 |
Molecular Weight |
682.8 g/mol |
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O13/c1-17-30(48-31-29(41)28(40)27(39)24(15-36)47-31)23(37)13-26(45-17)46-19-4-8-32(2)21-5-9-33(3)20(18-12-25(38)44-16-18)7-11-35(33,43)22(21)6-10-34(32,42)14-19/h12,17,19-24,26-31,36-37,39-43H,4-11,13-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,24-,26+,27-,28+,29-,30-,31+,32-,33-,34+,35+/m1/s1 |
InChI Key |
ZOSJMTBTUZXPSR-MGSYXVBGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


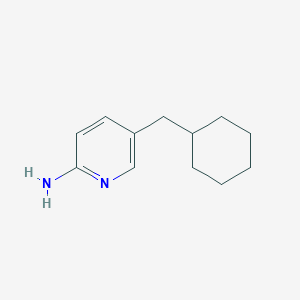
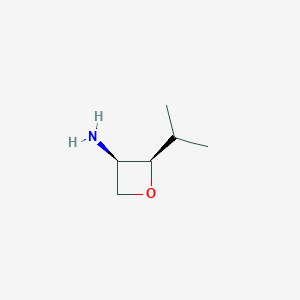

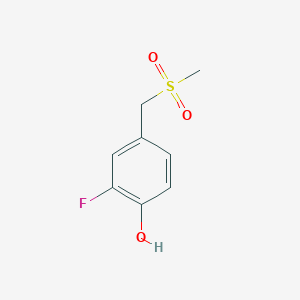
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)
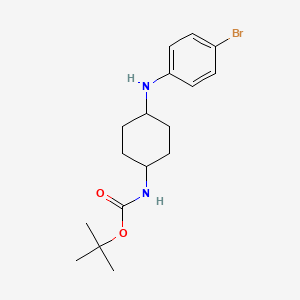
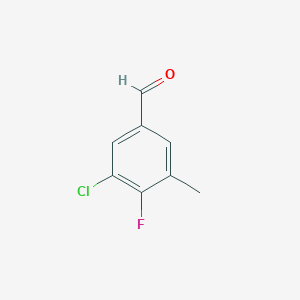
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)
